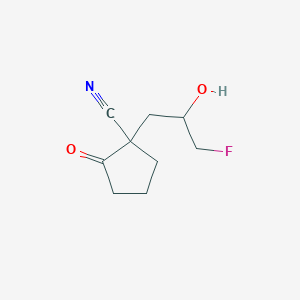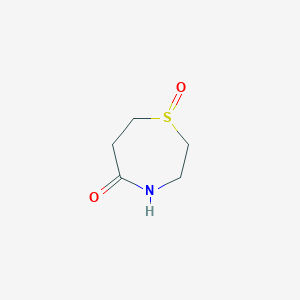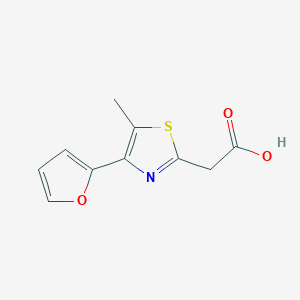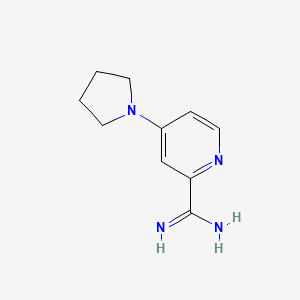
1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentane ring with a nitrile group, a fluorinated hydroxypropyl side chain, and a ketone functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1,2-epoxypropyl tosylate with fluoride ions to introduce the fluorine atom, followed by subsequent reactions to form the hydroxypropyl side chain . The cyclopentane ring and nitrile group are then introduced through a series of cyclization and nitrile formation reactions .
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Automated radiosynthesis, for example, has been used to produce similar compounds with high efficiency . This method involves the use of automated synthesizers to control reaction conditions precisely, leading to consistent and reproducible results.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The fluorinated hydroxypropyl side chain and nitrile group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole: A compound used in PET imaging for hypoxia detection.
1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
Uniqueness
1-(3-Fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile is unique due to its combination of a fluorinated hydroxypropyl side chain, a nitrile group, and a cyclopentane ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H12FNO2/c10-5-7(12)4-9(6-11)3-1-2-8(9)13/h7,12H,1-5H2 |
InChI Key |
GWWKMKIHHOEVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(CC(CF)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13270753.png)



![4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13270780.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-fluoroethan-1-amine](/img/structure/B13270784.png)
![6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13270786.png)

![1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13270801.png)
![{2,2-Dimethyl-3-[(2-methyloxolan-3-yl)amino]propyl}dimethylamine](/img/structure/B13270809.png)
![1-[(N,N'-Dimethylcarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13270816.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine](/img/structure/B13270824.png)
![1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine](/img/structure/B13270830.png)

